Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of quinazoline, a heterocyclic organic compound that has been used in various fields, including medicinal chemistry and biochemistry. This compound has shown promising results in several studies, making it an interesting area of research.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. The complex formation leads to a change in the fluorescence properties of the compound, which can be detected and quantified.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound has low toxicity and does not cause significant damage to cells or tissues. This makes it a potentially safe tool for use in research.
Advantages and Limitations for Lab Experiments
The main advantage of Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is its high selectivity and sensitivity towards metal ions, making it a useful tool for metal ion detection. The compound is also relatively easy to synthesize and has low toxicity. However, one limitation of the compound is its limited solubility in aqueous solutions, which can affect its performance in some experiments.
Future Directions
There are several future directions for the research on Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate. One area of research is the development of new and improved synthesis methods for the compound. Another area of research is the optimization of the compound's properties for metal ion detection, such as increasing its selectivity and sensitivity. Additionally, the compound's potential applications in other fields, such as medicinal chemistry and biochemistry, can be explored. Overall, the research on this compound has shown promising results and has the potential to lead to new and innovative scientific discoveries.
Synthesis Methods
The synthesis method of Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate involves the reaction of 4-hydroxy-2-mercaptoquinazoline with methyl chloroacetate in the presence of a base. The reaction yields the desired product in good yield and purity. The synthesis method has been optimized and improved by several researchers, making it a reliable and efficient method for the production of this compound.
Scientific Research Applications
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate has been studied for its potential applications in several scientific research fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has shown high selectivity and sensitivity towards various metal ions, making it a promising tool for metal ion detection in biological and environmental samples.
properties
IUPAC Name |
methyl 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-9(14)6-17-11-12-8-5-3-2-4-7(8)10(15)13-11/h2-5H,6H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHXRGFGNHXHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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